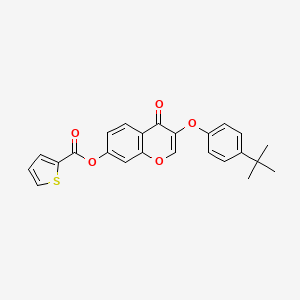![molecular formula C26H31N3O6S B11636191 4-({4-hydroxy-2-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11636191.png)
4-({4-hydroxy-2-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({4-ヒドロキシ-2-(4-メチルフェニル)-1-[2-(モルフォリン-4-イル)エチル]-5-オキソ-2,5-ジヒドロ-1H-ピロール-3-イル}カルボニル)-N,N-ジメチルベンゼンスルホンアミドは、モルフォリン環、ピロール環、ベンゼンスルホンアミド基を含む独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
4-({4-ヒドロキシ-2-(4-メチルフェニル)-1-[2-(モルフォリン-4-イル)エチル]-5-オキソ-2,5-ジヒドロ-1H-ピロール-3-イル}カルボニル)-N,N-ジメチルベンゼンスルホンアミドの合成には、複数のステップが必要です。このプロセスは通常、ピロール環の調製から始まり、続いてモルフォリン基とベンゼンスルホンアミド基が導入されます。温度、圧力、触媒の使用などの特定の反応条件は、この化合物の合成を成功させるために不可欠です。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が関与する可能性があります。連続フロー反応器や高度な精製技術を使用することで、生産プロセスの効率を向上させることができます。
化学反応の分析
反応の種類
4-({4-ヒドロキシ-2-(4-メチルフェニル)-1-[2-(モルフォリン-4-イル)エチル]-5-オキソ-2,5-ジヒドロ-1H-ピロール-3-イル}カルボニル)-N,N-ジメチルベンゼンスルホンアミドは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、使用される酸化剤に応じて異なる生成物を形成するために酸化することができます。
還元: 還元反応は、化合物内の官能基を変更することができます。
置換: この化合物は、ある官能基が別の官能基と置換される置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます。温度、溶媒、pHなどの反応条件は、これらの反応の結果を決定する上で重要な役割を果たします。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により異なるヒドロキシル化またはケトン誘導体が得られる一方、還元によりアミン誘導体が生成される可能性があります。
科学研究への応用
4-({4-ヒドロキシ-2-(4-メチルフェニル)-1-[2-(モルフォリン-4-イル)エチル]-5-オキソ-2,5-ジヒドロ-1H-ピロール-3-イル}カルボニル)-N,N-ジメチルベンゼンスルホンアミドには、いくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: 酵素阻害やタンパク質結合に関する研究に使用することができます。
医学: この化合物は、抗炎症剤や抗癌剤など、潜在的な治療用途を持っています。
産業: 特定の特性を持つ新しい材料の開発に使用される可能性があります。
科学的研究の応用
4-[4-HYDROXY-2-(4-METHYLPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with various biological targets and its potential as a drug candidate.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.
作用機序
4-({4-ヒドロキシ-2-(4-メチルフェニル)-1-[2-(モルフォリン-4-イル)エチル]-5-オキソ-2,5-ジヒドロ-1H-ピロール-3-イル}カルボニル)-N,N-ジメチルベンゼンスルホンアミドの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素や受容体に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。これらの相互作用に関与する経路は複雑であり、化合物の特定の用途によって異なります。
類似の化合物との比較
類似の化合物
類似の化合物には、他のモルフォリン官能化分子やベンゼンスルホンアミド誘導体が含まれます。これらの化合物は構造的に似ていますが、特定の官能基や全体的な特性が異なる場合があります。
独自性
4-({4-ヒドロキシ-2-(4-メチルフェニル)-1-[2-(モルフォリン-4-イル)エチル]-5-オキソ-2,5-ジヒドロ-1H-ピロール-3-イル}カルボニル)-N,N-ジメチルベンゼンスルホンアミドの独自性は、特定の化学的および生物学的特性を与える官能基の組み合わせにあります。これは、さまざまな研究や産業用途に役立つ化合物です。
類似化合物との比較
Similar compounds to 4-[4-HYDROXY-2-(4-METHYLPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE include other pyrrole derivatives, morpholine-containing compounds, and sulfonamides. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of 4-[4-HYDROXY-2-(4-METHYLPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C26H31N3O6S |
|---|---|
分子量 |
513.6 g/mol |
IUPAC名 |
4-[(E)-hydroxy-[2-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C26H31N3O6S/c1-18-4-6-19(7-5-18)23-22(24(30)20-8-10-21(11-9-20)36(33,34)27(2)3)25(31)26(32)29(23)13-12-28-14-16-35-17-15-28/h4-11,23,30H,12-17H2,1-3H3/b24-22+ |
InChIキー |
ZVRONVSXWSZLRU-ZNTNEXAZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N(C)C)\O)/C(=O)C(=O)N2CCN4CCOCC4 |
正規SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)S(=O)(=O)N(C)C)O)C(=O)C(=O)N2CCN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11636108.png)
![6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11636109.png)
![(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11636111.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B11636120.png)
![ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11636138.png)
![2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11636145.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636159.png)
![2-(2,3-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11636164.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11636166.png)
![6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B11636182.png)

![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636193.png)
![butyl 4-{5-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11636196.png)
